molecular formula C13H9ClO2S B3377651 5-Chloro-2-(phenylsulfanyl)benzoic acid CAS No. 13421-01-7

5-Chloro-2-(phenylsulfanyl)benzoic acid

Cat. No.: B3377651
CAS No.: 13421-01-7
M. Wt: 264.73 g/mol
InChI Key: AWTIBEQBLHXDAR-UHFFFAOYSA-N
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Description

5-Chloro-2-(phenylsulfanyl)benzoic acid: is an organic compound with the molecular formula C13H9ClO2S and a molecular weight of 264.73 g/mol . This compound is characterized by a benzoic acid core substituted with a chlorine atom at the 5-position and a phenylsulfanyl group at the 2-position. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(phenylsulfanyl)benzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Chloro-2-(phenylsulfanyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and inhibition mechanisms. It can act as a ligand in binding studies with proteins .

Medicine: Its derivatives may exhibit biological activity against various diseases .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also employed in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(phenylsulfanyl)benzoic acid involves its interaction with specific molecular targets. The phenylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorine atom may also participate in halogen bonding interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

  • 5-Chloro-2-(phenylthio)benzoic acid
  • 2-(Phenylsulfanyl)benzoic acid
  • 5-Bromo-2-(phenylsulfanyl)benzoic acid

Comparison: 5-Chloro-2-(phenylsulfanyl)benzoic acid is unique due to the presence of both a chlorine atom and a phenylsulfanyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, such as 5-Chloro-2-(phenylthio)benzoic acid, the phenylsulfanyl group in this compound provides additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

5-chloro-2-phenylsulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2S/c14-9-6-7-12(11(8-9)13(15)16)17-10-4-2-1-3-5-10/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTIBEQBLHXDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292925
Record name 5-Chloro-2-(phenylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13421-01-7
Record name 5-Chloro-2-(phenylthio)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13421-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(phenylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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